molecular formula C21H30O4 B12773914 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one CAS No. 59400-02-1

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one

Cat. No.: B12773914
CAS No.: 59400-02-1
M. Wt: 346.5 g/mol
InChI Key: WXBPWNNGZDXSDG-GNIMZFFESA-N
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Description

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one is a synthetic androgen and derivative of testosteroneThese compounds are known to favor the development of masculine characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one typically involves multiple steps starting from basic steroidal frameworks. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and activity.

    Diene Formation: Creation of double bonds in the steroid nucleus to form the 1,4-diene structure.

    Hydroxymethylation: Introduction of a hydroxymethyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one has several scientific research applications:

    Chemistry: Used as a model compound to study steroidal reactions and mechanisms.

    Biology: Investigated for its role in androgen receptor binding and activity.

    Medicine: Explored for potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through binding to androgen receptors. This binding initiates a cascade of molecular events, including:

    Transcriptional Activation: Activation of specific genes involved in male characteristics and muscle growth.

    Signal Transduction Pathways: Interaction with various signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: The primary natural androgen with similar anabolic and androgenic effects.

    Methandrostenolone: A synthetic anabolic steroid with a similar structure but different functional groups.

    Oxandrolone: Another synthetic androgen with a different substitution pattern.

Uniqueness

2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one is unique due to its specific hydroxymethyl and diene structure, which confer distinct biological activities and stability compared to other androgens.

Properties

CAS No.

59400-02-1

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-2-(hydroxymethyl)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,14-15,17-18,22,24-25H,4-7,10-11H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

WXBPWNNGZDXSDG-GNIMZFFESA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)CO)O)C)O

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)CO)O)C)O

Origin of Product

United States

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